Philanthotoxin 74
Overview
Description
Philanthotoxin 74, also known as PhTX-74, is a synthetic analogue of the naturally-occurring wasp venom toxin philanthotoxin . It has a molecular formula of C24H42N4O3 . It is a subtype-selective AMPA receptor antagonist that inhibits homomeric GluR1 and GluR3 as well as heteromeric GluR1/2 receptors .
Synthesis Analysis
The synthesis of Philanthotoxin 74 generally involves extraction and separation from the venom of the South African cobra . The venom is collected and then subjected to a series of purification and separation steps to obtain the pure compound .Molecular Structure Analysis
The molecular weight of Philanthotoxin 74 is 434.6 g/mol . Its IUPAC name is N - [ (2 S )-1- [7- (4-aminobutylamino)heptylamino]-3- (4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide . The InChI string and the canonical SMILES for Philanthotoxin 74 are also available .Physical And Chemical Properties Analysis
Philanthotoxin 74 is a colorless to light yellow liquid . It is almost insoluble in water at room temperature but soluble in organic solvents such as ethanol and acetone . The computed properties such as XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, and Topological Polar Surface Area are available .Scientific Research Applications
Specific Scientific Field
Summary of the Application
PhTX-74 has been used in studies of the neurobiological role of GluA2-containing α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptors (AMPARs) . It has been found to inhibit homomeric GluA1 and GluA3 receptors nonselectively, with IC50 values in the nanomolar range (252–356 nM), and heteromeric GluA1/A2 and GluA2/A3 receptors nonselectively, with IC50 values in the micromolar range (22 μM) .
Methods of Application
PhTX-74 is applied to Xenopus oocytes expressing recombinant homo- or heteromeric combinations of GluA1, GluA2, and GluA3 in the presence of γ-2 .
Results or Outcomes
Contrary to earlier findings, recent research suggests that PhTX-74 cannot pharmacologically discriminate between GluA2-containing AMPAR subtypes .
Application in Stroke Therapy
Specific Scientific Field
Summary of the Application
PhTX-74 has been used in studies investigating the mechanisms of hypoxia/reperfusion injury in the hippocampus . It has been found to inhibit calcium-permeable AMPARs, which are implicated in increased hippocampal synaptic transmission and neuronal damage following hypoxia .
Methods of Application
PhTX-74 is applied 5 minutes after the onset of hypoxia .
Results or Outcomes
Early application (5 min after hypoxia) of PhTX-74 (50 μM) showed significantly less propidium iodide fluorescence compared to hypoxia alone, indicating reduced cell death .
Application in Adenosine Signaling
Specific Scientific Field
Summary of the Application
PhTX-74 has been used in studies investigating the role of adenosine signaling and clathrin-mediated endocytosis of Glutamate AMPA receptors in delayed hypoxic injury in rat hippocampus . It has been found to inhibit calcium-permeable AMPARs, which are implicated in increased hippocampal synaptic transmission and neuronal damage following hypoxia .
Methods of Application
PhTX-74 is applied 5 minutes after the onset of hypoxia .
Results or Outcomes
Early application (5 min after hypoxia) of PhTX-74 (50 μM) showed significantly less propidium iodide fluorescence compared to hypoxia alone, indicating reduced cell death .
Application in AMPA Receptor Studies
Specific Scientific Field
Summary of the Application
PhTX-74 has been used in studies investigating the role of GluA2-containing AMPA receptors . It has been found to inhibit homomeric GluA1 and GluA3 receptors nonselectively, with IC50 values in the nanomolar range (252–356 nM), and heteromeric GluA1/A2 and GluA2/A3 receptors nonselectively, with IC50 values in the micromolar range (22 μM) .
Methods of Application
PhTX-74 is applied to Xenopus oocytes expressing recombinant homo- or heteromeric combinations of GluA1, GluA2, and GluA3 in the presence of γ-2 .
Results or Outcomes
Contrary to earlier findings, recent research suggests that PhTX-74 cannot pharmacologically discriminate between GluA2-containing AMPAR subtypes .
Application in Adenosine Signaling
Specific Scientific Field
Summary of the Application
PhTX-74 has been used in studies investigating the role of adenosine signaling and clathrin-mediated endocytosis of Glutamate AMPA receptors in delayed hypoxic injury in rat hippocampus . It has been found to inhibit calcium-permeable AMPARs, which are implicated in increased hippocampal synaptic transmission and neuronal damage following hypoxia .
Methods of Application
PhTX-74 is applied 5 minutes after the onset of hypoxia .
Results or Outcomes
Early application (5 min after hypoxia) of PhTX-74 (50 μM) showed significantly less propidium iodide fluorescence compared to hypoxia alone, indicating reduced cell death .
Application in AMPA Receptor Studies
Specific Scientific Field
Summary of the Application
PhTX-74 has been used in studies investigating the role of GluA2-containing AMPA receptors . It has been found to inhibit homomeric GluA1 and GluA3 receptors nonselectively, with IC50 values in the nanomolar range (252–356 nM), and heteromeric GluA1/A2 and GluA2/A3 receptors nonselectively, with IC50 values in the micromolar range (22 μM) .
Methods of Application
PhTX-74 is applied to Xenopus oocytes expressing recombinant homo- or heteromeric combinations of GluA1, GluA2, and GluA3 in the presence of γ-2 .
Results or Outcomes
Contrary to earlier findings, recent research suggests that PhTX-74 cannot pharmacologically discriminate between GluA2-containing AMPAR subtypes .
Safety And Hazards
properties
IUPAC Name |
N-[(2S)-1-[7-(4-aminobutylamino)heptylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42N4O3.2ClH/c1-2-10-23(30)28-22(19-20-11-13-21(29)14-12-20)24(31)27-18-8-5-3-4-7-16-26-17-9-6-15-25;;/h11-14,22,26,29H,2-10,15-19,25H2,1H3,(H,27,31)(H,28,30);2*1H/t22-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTJQQMIKVJWLH-IKXQUJFKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCCCCCNCCCCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCCCCCCCNCCCCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44Cl2N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673102 | |
Record name | N-{7-[(4-Aminobutyl)amino]heptyl}-Nalpha-butanoyl-L-tyrosinamide--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Philanthotoxin 74 | |
CAS RN |
401601-12-5 | |
Record name | N-{7-[(4-Aminobutyl)amino]heptyl}-Nalpha-butanoyl-L-tyrosinamide--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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